4-Methoxy-4-(4-methylphenyl)piperidine
Description
General Context of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Chemical Biology
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structural motif in the fields of organic synthesis and chemical biology. nih.gov This scaffold is a fundamental component in the architecture of numerous bioactive molecules, including a wide range of alkaloids and over twenty classes of pharmaceutical drugs. nih.govmdpi.com Its prevalence stems from its ability to adopt a stable chair-like conformation, which can be strategically functionalized to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. In organic synthesis, piperidine derivatives serve as versatile building blocks and intermediates for the construction of more complex molecular structures. dtic.mil The development of efficient and novel methods for constructing these heterocyclic compounds remains a significant focus in contemporary organic chemistry. nih.gov
Significance of Regio- and Stereospecifically Substituted Piperidines for Chemical Methodology Development
The biological activity and physicochemical properties of piperidine-containing molecules are profoundly influenced by the specific placement (regiochemistry) and three-dimensional arrangement (stereochemistry) of their substituents. Consequently, the development of synthetic methods that afford precise control over these features is of paramount importance. rsc.orgresearchgate.net Regio- and stereospecific syntheses allow chemists to access specific isomers of a target molecule, which is crucial as different isomers can exhibit dramatically different biological effects. The main challenge in many synthetic approaches is achieving this high degree of stereo- and regioselectivity. nih.gov The pursuit of such selective syntheses has driven the innovation of new catalytic systems, chiral auxiliaries, and reaction methodologies, thereby advancing the broader field of organic chemistry. nih.govresearchgate.net The ability to construct complex, multi-substituted piperidine rings with complete stereocontrol is a hallmark of sophisticated chemical synthesis.
Scope and Research Focus on 4-Methoxy-4-(4-methylphenyl)piperidine as a Representative Disubstituted Piperidine Framework
This article centers on this compound, a compound that embodies the 4,4-disubstituted piperidine framework. This substitution pattern, where a quaternary carbon is established at the 4-position of the piperidine ring, is of significant interest in medicinal chemistry. nih.govacs.orgnih.gov Such structures are integral to a variety of therapeutic agents. By examining the synthesis, characterization, and potential applications of this compound, this article aims to provide a focused overview of this specific chemical entity as a representative example of its class, highlighting its role within the larger context of advanced piperidine chemistry.
Structure
3D Structure
Properties
CAS No. |
803634-23-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-methoxy-4-(4-methylphenyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-11-3-5-12(6-4-11)13(15-2)7-9-14-10-8-13/h3-6,14H,7-10H2,1-2H3 |
InChI Key |
RFTNDUVHECXWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Methoxy 4 4 Methylphenyl Piperidine
Reactivity at the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom within the piperidine ring is a focal point of reactivity due to its basicity and nucleophilic character, stemming from the lone pair of electrons. This inherent reactivity allows for a range of functionalization reactions that are crucial for modifying the compound's properties.
The nitrogen atom of the piperidine ring in 4-Methoxy-4-(4-methylphenyl)piperidine possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic allows it to react with a variety of electrophiles. The nucleophilicity of the piperidine nitrogen is a well-established principle in organic chemistry, enabling reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.
The general nucleophilicity of piperidines is influenced by the substituents on the ring. While there is no specific data for this compound, the presence of the 4,4-disubstitution is not expected to significantly hinder the nitrogen's access to electrophiles sterically. Therefore, it is predicted to exhibit nucleophilic reactivity comparable to other similarly substituted piperidines.
Common electrophilic functionalization reactions at the piperidine nitrogen include acylation, sulfonylation, and reaction with other electrophilic reagents. For instance, the reaction with acyl chlorides or anhydrides would yield the corresponding N-acylpiperidines. Similarly, treatment with sulfonyl chlorides would produce N-sulfonylated derivatives.
Table 1: Predicted Electrophilic Functionalization Reactions at the Piperidine Nitrogen
| Electrophile | Reagent Example | Predicted Product |
| Acyl Halide | Acetyl chloride | N-acetyl-4-methoxy-4-(4-methylphenyl)piperidine |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-4-methoxy-4-(4-methylphenyl)piperidine |
| Alkyl Halide | Methyl iodide | N-methyl-4-methoxy-4-(4-methylphenyl)piperidinium iodide |
These reactions are fundamental in synthetic chemistry for the derivatization of piperidine-containing molecules, allowing for the introduction of various functional groups to modulate their biological activity and physicochemical properties.
N-Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, typically leading to the formation of an N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412). The resulting N-oxide introduces a polar N-O bond, which can significantly alter the compound's solubility and pharmacological profile. N-oxidation is also a common metabolic pathway for tertiary amines in biological systems.
N-Alkylation: The nucleophilic nitrogen atom readily participates in N-alkylation reactions with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism (SN2) to form a quaternary ammonium (B1175870) salt. The rate of N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions, such as solvent and temperature. For example, reaction with methyl iodide would yield the corresponding N-methylpiperidinium iodide salt. The formation of quaternary ammonium salts can be a strategy to modify the compound's properties, such as its water solubility and interaction with biological targets.
Reactions Involving the Phenyl Ring and its Substituents
The 4-methylphenyl group is another key site for chemical transformations, primarily through electrophilic aromatic substitution and reactions involving its methyl and methoxy (B1213986) substituents.
The 4-methylphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the methyl group and the piperidine ring (via the C-C bond). The methyl group is an ortho, para-directing activator, while the bulky piperidine substituent at the para position will sterically hinder attack at that site. libretexts.orgmasterorganicchemistry.com Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the methyl group (positions 3 and 5 of the phenyl ring).
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on the 4-Methylphenyl Group
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-4-(3-nitro-4-methylphenyl)piperidine |
| Bromination | Br₂, FeBr₃ | 4-Methoxy-4-(3-bromo-4-methylphenyl)piperidine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Methoxy-4-(3-acetyl-4-methylphenyl)piperidine |
The regioselectivity of these reactions is a crucial aspect, and careful control of reaction conditions would be necessary to achieve desired outcomes and avoid potential side reactions.
The methoxy group (-OCH₃) attached to the piperidine ring at the 4-position is generally stable but can undergo cleavage under specific conditions. Ether cleavage typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). organic-chemistry.org
The cleavage of the methyl-oxygen bond would result in the formation of the corresponding 4-hydroxy-4-(4-methylphenyl)piperidine and a methyl halide. This transformation can be useful for introducing a hydroxyl group, which can then be further functionalized. The choice of reagent is critical to avoid unwanted side reactions on other parts of the molecule. For example, strongly acidic conditions could also lead to reactions involving the piperidine nitrogen or the phenyl ring.
The methyl group on the phenyl ring is a benzylic position and is therefore susceptible to oxidation and free-radical halogenation. ucalgary.camasterorganicchemistry.com
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.comchemistrysteps.com This reaction would transform the 4-methylphenyl group into a 4-(4-carboxyphenyl) group, significantly altering the electronic and steric properties of the molecule.
Free-Radical Halogenation: The benzylic hydrogens of the methyl group can be substituted by halogens (e.g., bromine or chlorine) under free-radical conditions, typically initiated by UV light or a radical initiator like N-bromosuccinimide (NBS). This reaction would yield the corresponding 4-(4-(halomethyl)phenyl)piperidine derivatives, which are versatile intermediates for further synthetic transformations.
Stereochemical Aspects of Reactivity
The stereochemistry of this compound is a critical determinant of its chemical reactivity and potential biological activity. The spatial arrangement of the substituents on the piperidine ring influences its conformational dynamics, the stereochemical outcome of its reactions, and its interactions with other chiral molecules.
Conformational Dynamics and Inversion Barriers
The piperidine ring in this compound, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents at each carbon atom can occupy either an axial or an equatorial position. The conformational flexibility of the piperidine ring is characterized by two primary dynamic processes: ring inversion and nitrogen inversion.
Ring Inversion: This process involves the flipping of the chair conformation, which leads to the interchange of axial and equatorial substituents. The energy barrier for ring inversion in piperidine itself is approximately 10.4 kcal/mol. rsc.org For this compound, the bulky 4-methylphenyl and methoxy groups at the C4 position significantly influence the conformational equilibrium. Computational studies on related 4-arylpiperidines suggest a preference for the conformer where the bulky aryl group occupies the equatorial position to minimize steric interactions. nih.gov In the case of this compound, the 4-methylphenyl group is expected to have a strong preference for the equatorial orientation.
Nitrogen Inversion: This is a pyramidal inversion process where the nitrogen atom and its lone pair of electrons rapidly oscillate through the plane formed by its three substituents. nih.gov This inversion interconverts two enantiomeric chair conformations if the nitrogen substituents are different. The barrier to nitrogen inversion in piperidine is significantly lower than that of ring inversion, with a Gibbs free energy of activation (ΔG‡) of about 6.1 kcal/mol. rsc.org This low barrier means that at room temperature, the inversion is rapid, and enantiomers resulting from nitrogen chirality are not resolvable. acs.org The nature of the substituent on the nitrogen atom can influence this barrier. Electron-withdrawing groups can increase the barrier, while bulky alkyl groups can also affect the inversion rate. For the unsubstituted nitrogen of this compound, a rapid nitrogen inversion is expected.
| Dynamic Process | General Energy Barrier in Piperidine | Expected Influence of Substituents in this compound |
| Ring Inversion | ~10.4 kcal/mol rsc.org | The bulky 4-methylphenyl group at C4 is expected to strongly favor an equatorial position, potentially raising the energy of the conformer with this group in an axial position and thus influencing the overall barrier. |
| Nitrogen Inversion | ~6.1 kcal/mol rsc.org | For the secondary amine, the inversion is expected to be rapid. N-acylation or N-alkylation would alter this barrier. |
Diastereoselective and Enantioselective Transformations
The chiral nature of this compound, arising from the stereocenter at C4, makes it a substrate for diastereoselective and enantioselective reactions.
Diastereoselective Transformations: Reactions involving the creation of a new stereocenter in the molecule can proceed with diastereoselectivity, favoring the formation of one diastereomer over another. This selectivity is often governed by the steric hindrance imposed by the existing substituents. For instance, the reduction of a carbonyl group introduced at a position adjacent to C4 would likely be influenced by the orientation of the 4-methylphenyl and methoxy groups, leading to a preferential formation of one diastereomeric alcohol. Methodologies for the diastereoselective synthesis of highly substituted piperidines often rely on cascade reactions that proceed with high levels of stereocontrol. nih.gov
Enantioselective Transformations: Enantioselective reactions differentiate between the two enantiomers of a racemic mixture or create a preponderance of one enantiomer from a prochiral substrate. The kinetic resolution of 2-arylpiperidines using a chiral base is a known strategy to obtain enantioenriched piperidine derivatives. acs.org Such a strategy could potentially be adapted for the resolution of racemic this compound or its derivatives. Furthermore, the development of catalytic enantioselective methods for the synthesis of 3-substituted piperidines from dihydropyridines highlights the ongoing efforts to access chiral piperidine scaffolds with high enantiopurity. acs.org
| Transformation Type | General Principle | Potential Application to this compound |
| Diastereoselective Synthesis | A reaction that favors the formation of one diastereomer over others. | Functionalization of the piperidine ring, where the approach of the reagent is directed by the existing stereocenter at C4. |
| Enantioselective Synthesis/Resolution | A reaction that produces a stereoisomeric product in unequal amounts or separates a racemic mixture. | Kinetic resolution of racemic this compound or its derivatives to obtain enantiomerically pure forms. |
Ring-Opening and Ring-Contraction/Expansion Methodologies (if applicable)
While the piperidine ring is generally stable, under specific conditions, it can undergo ring-opening, ring-contraction, or ring-expansion reactions. These transformations are valuable for the synthesis of other heterocyclic systems or acyclic compounds.
Ring-Opening: The opening of the piperidine ring typically requires harsh conditions or the presence of specific activating groups. For instance, oxidative cleavage of the C-N bond can lead to ring-opened products. Photochemical oxidative ring-opening of N-acylpiperidines has been demonstrated as a method to generate functionalized acyclic amides. researchgate.net While there are no specific reports on the ring-opening of this compound, methodologies developed for other substituted piperidines could potentially be applied.
Ring-Contraction: The conversion of a piperidine ring to a pyrrolidine (B122466) ring is a synthetically useful transformation. Photomediated ring contraction of N-acylpiperidines has emerged as a powerful method. nih.gov This reaction proceeds via a Norrish-type II hydrogen abstraction followed by C-N bond cleavage and subsequent cyclization to form the pyrrolidine ring. researchgate.net The nature of the N-substituent is crucial for the success of this reaction, with electron-withdrawing groups often favoring the transformation. nih.gov Another approach involves oxidative rearrangement of N-H piperidines to yield pyrrolidine derivatives. researchgate.net
| Ring Contraction Method | Key Features | Applicability to this compound |
| Photomediated Contraction | Requires an N-acyl or N-sulfonyl group. Proceeds under mild, photochemical conditions. nih.govresearchgate.net | The nitrogen of this compound would need to be acylated or sulfonylated to serve as a substrate. |
| Oxidative Rearrangement | Utilizes an oxidizing agent to promote rearrangement. Can be applied to N-H piperidines. researchgate.net | This method could potentially be directly applied to this compound. |
Ring-Expansion: The expansion of a smaller ring, such as pyrrolidine, can be a viable strategy for the synthesis of substituted piperidines. For example, the ring expansion of N-protected 2-(hydroxymethyl)pyrrolidines can lead to the formation of 3-substituted piperidines. researchgate.net This methodology involves the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to yield the piperidine ring. While not a reaction of this compound itself, such strategies are relevant to the synthesis of piperidine derivatives with specific substitution patterns.
| Ring Expansion Method | Starting Material | Product |
| Aziridinium Ion Rearrangement | N-protected 2-(hydroxymethyl)pyrrolidines researchgate.net | 3-Substituted piperidines |
The applicability of these ring transformation methodologies to this compound would depend on the specific reaction conditions and the compatibility of the substituents.
Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis
The ¹H and ¹³C NMR spectra of 4-Methoxy-4-(4-methylphenyl)piperidine offer a first-line analysis of its molecular framework. The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the 4-methylphenyl group, the piperidine (B6355638) ring protons, the methoxy (B1213986) protons, and the methyl protons on the phenyl ring. The chemical shifts (δ) of the piperidine protons would provide insights into their axial or equatorial orientations, while the integration of signals would confirm the proton count for each distinct environment.
The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments. Key resonances would include those for the quaternary carbon of the piperidine ring attached to the methoxy and 4-methylphenyl groups, the carbons of the phenyl ring, the piperidine ring carbons, the methoxy carbon, and the methyl carbon of the tolyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Piperidine N-H | 1.5 - 3.0 | - |
| Piperidine C2/C6-H (axial) | 2.5 - 2.8 | 45 - 50 |
| Piperidine C2/C6-H (equatorial) | 3.0 - 3.3 | 45 - 50 |
| Piperidine C3/C5-H (axial) | 1.4 - 1.7 | 25 - 30 |
| Piperidine C3/C5-H (equatorial) | 1.8 - 2.1 | 25 - 30 |
| Piperidine C4 | - | 75 - 80 |
| 4-methylphenyl C1' | - | 140 - 145 |
| 4-methylphenyl C2'/C6'-H | 7.2 - 7.4 | 128 - 130 |
| 4-methylphenyl C3'/C5'-H | 7.1 - 7.2 | 125 - 127 |
| 4-methylphenyl C4' | - | 135 - 140 |
| Methoxy (OCH₃) | 3.2 - 3.5 | 50 - 55 |
| Methyl (CH₃) | 2.3 - 2.5 | 20 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Spatial Relationships
To further refine the structural assignment, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be observed between the protons at C2/C6 and C3/C5 of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) C-H correlations. This would be instrumental in connecting the 4-methylphenyl and methoxy groups to the quaternary C4 of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry and conformational preferences of the molecule by identifying protons that are close in space. For example, NOE correlations could help to distinguish between axial and equatorial protons on the piperidine ring and to define the orientation of the 4-methylphenyl group relative to the piperidine ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the piperidine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy ether linkage, and C-N stretching of the piperidine ring. Aromatic C=C stretching vibrations would also be prominent.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, providing strong signals for the aromatic ring vibrations and the C-C backbone of the piperidine ring.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Piperidine N-H | Stretching | 3300 - 3500 | FT-IR |
| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H | Stretching | 2850 - 3000 | FT-IR, Raman |
| C=C (aromatic) | Stretching | 1450 - 1600 | FT-IR, Raman |
| C-O (ether) | Stretching | 1050 - 1150 | FT-IR |
| C-N | Stretching | 1020 - 1250 | FT-IR |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₉NO), HRMS would provide a precise mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming its chemical formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be conducted to study the fragmentation pathways of the molecule. This would involve the isolation and fragmentation of the molecular ion, providing insights into the stability of different parts of the molecule and confirming the connectivity of the methoxy, 4-methylphenyl, and piperidine moieties.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing
The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique would provide the absolute stereochemistry of this compound, including precise bond lengths, bond angles, and torsion angles. The resulting crystal structure would unequivocally establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state and the orientation of the substituents.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirfeld Surface Analysis)
Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. Analysis of the crystal packing can identify and characterize intermolecular interactions such as hydrogen bonds (e.g., involving the piperidine N-H), van der Waals forces, and potentially C-H···π interactions between the piperidine ring and the aromatic system.
Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts within the crystal structure. By mapping properties such as d_norm (a normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be highlighted, providing a detailed picture of the forces that govern the crystal packing.
Theoretical and Computational Chemistry Investigations of 4 Methoxy 4 4 Methylphenyl Piperidine
Conformational Analysis and Molecular Dynamics Simulations
Simulation of Molecular Dynamics for Dynamic Properties and Solvation Effects
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and interactions with their environment. An MD simulation of 4-Methoxy-4-(4-methylphenyl)piperidine would involve modeling the molecule in a simulated solvent box (e.g., water, methanol (B129727), or ethanol) to understand its structural flexibility and how it is stabilized by solvent molecules.
The simulation tracks the positions and velocities of atoms over time by solving Newton's equations of motion. This allows for the analysis of various dynamic properties. For instance, the piperidine (B6355638) ring is known to adopt different conformations, such as chair and boat forms. MD simulations can reveal the conformational landscape of the this compound, the energetic barriers between different conformations, and the preferred orientations of its substituents.
Solvation effects are critical to a molecule's behavior. MD simulations can quantify the interactions between the compound and solvent molecules, such as the formation of hydrogen bonds between the piperidine's nitrogen atom and protic solvents. The arrangement of solvent molecules around the solute forms a solvation shell, and its structure and dynamics significantly influence the molecule's reactivity and stability. Studies on related piperidine derivatives have shown that solvents like methanol and ethanol (B145695) can impact the stability of reactants and activated complexes during reactions. ajgreenchem.com
| Parameter | Example Value/Condition | Information Gained |
|---|---|---|
| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function for atomic interactions. |
| Solvent Model | TIP3P (for water), OPLS-AA (for organic solvents) | Simulates the behavior of the solvent environment. |
| Simulation Time | 100 nanoseconds | Determines the timescale of dynamic events that can be observed. |
| Temperature & Pressure | 300 K, 1 bar | Maintains realistic physiological or experimental conditions. |
| Key Analyses | RMSD, RMSF, Radial Distribution Function (RDF) | Measures structural stability, atomic fluctuations, and solvent shell structure. |
Reaction Mechanism Studies Using Computational Approaches
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed pathways of chemical reactions. These studies can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.
To understand a chemical reaction, it is crucial to identify the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), a key parameter that determines the reaction rate.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (e.g., piperidine derivative + alkyl halide). |
| Transition State (TS) | +22.5 | The calculated activation energy barrier (ΔE‡). |
| Products | -15.0 | The overall reaction energy (ΔE_rxn), indicating an exothermic process. |
Solvents can dramatically alter reaction rates and even change the mechanism of a reaction. chemrxiv.org Computational chemistry models these effects using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. orientjchem.org Explicit models involve including individual solvent molecules in the calculation, offering higher accuracy at a greater computational cost.
These models can be used to calculate reaction energetics in different solvents. For instance, a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. ajgreenchem.com Conversely, a nonpolar solvent might have little effect or could even slow the reaction. By calculating the energy profile in various solvents, researchers can predict how the reaction rate and mechanism will change with the solvent environment.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Behavior
QSPR modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its physical, chemical, or biological properties.
A QSPR model for chemical reactivity would involve a dataset of similar piperidine derivatives with known reactivity data. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., partial charges, dipole moment).
Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build an equation that correlates these descriptors with the observed reactivity. nih.gov Once a statistically robust model is developed and validated, it can be used to predict the reactivity of new, untested compounds like this compound based solely on its calculated descriptors.
| Descriptor Type | Example Descriptor | Structural Feature Represented |
|---|---|---|
| Topological | Wiener Index | Molecular branching and size. |
| Geometrical | Molecular Surface Area | The 3D size and shape of the molecule. |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability (related to reactivity). |
| Constitutional | Molecular Weight | The mass of the molecule. |
Computational quantum chemistry methods, especially DFT, can accurately predict various spectroscopic parameters. This is highly valuable for confirming the structure of a synthesized compound or interpreting experimental spectra.
For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared directly with experimental data to aid in peak assignment. mdpi.com
IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the absorption peaks in an IR spectrum. The calculated frequencies and their intensities help in assigning specific peaks to the vibrations of particular functional groups (e.g., C-H, C-O, N-H stretches). mdpi.com
While there might be systematic deviations between calculated and experimental values, these can often be corrected using scaling factors, leading to highly reliable predictions.
| Parameter | Hypothetical Calculated Value | Hypothetical Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 3.25 | 3.18 | -OCH₃ protons |
| ¹³C NMR (δ, ppm) | 55.4 | 55.1 | -OCH₃ carbon |
| IR Frequency (cm⁻¹) | 2955 | 2948 | Aromatic C-H stretch |
| IR Frequency (cm⁻¹) | 1252 | 1245 | Aryl-O-CH₃ stretch |
Role As a Chemical Building Block and Scaffold in Materials and Synthetic Chemistry
Applications as Precursors in the Synthesis of Complex Organic Scaffolds
The 4-methoxy-4-(4-methylphenyl)piperidine molecule is a versatile starting material for the synthesis of more complex organic structures. Its utility stems from the reactivity of its constituent functional groups: the secondary amine of the piperidine (B6355638) ring, the methoxy (B1213986) group, and the p-tolyl (4-methylphenyl) group.
N-Functionalization: The secondary amine is a nucleophilic center that readily undergoes a variety of chemical transformations. It can be alkylated, acylated, arylated, or used in reductive amination reactions to introduce a wide range of substituents. This functionalization is a common strategy for building libraries of compounds with diverse properties. nih.gov For instance, N-alkylation with functionalized alkyl halides can attach linkers, reporter groups, or other molecular scaffolds.
Modification of the Aryl Ring: The p-tolyl group can be modified through electrophilic aromatic substitution reactions. The methyl group can also be a site for radical halogenation, providing a handle for further elaboration.
Cleavage and Replacement of the Methoxy Group: The methoxy group at the quaternary center can potentially be cleaved under acidic conditions to generate a tertiary alcohol (a 4-hydroxy-4-(4-methylphenyl)piperidine derivative). This hydroxyl group can then be used in esterification, etherification, or as a leaving group for nucleophilic substitution, further expanding the synthetic possibilities.
Synthetic strategies for creating substituted piperidines often involve multi-step processes, including hydrogenation of pyridine (B92270) precursors or intramolecular cyclization reactions. mdpi.comwhiterose.ac.uk The creation of the 4,4-disubstituted core, as seen in this compound, is a key step that establishes a stable, three-dimensional scaffold upon which further complexity can be built. organic-chemistry.org
Utility in Ligand Design for Catalysis and Coordination Chemistry
The piperidine scaffold is a common feature in the design of ligands for transition metal catalysis. The nitrogen atom of the piperidine ring can act as a Lewis base, coordinating to a metal center. In the case of this compound, N-functionalization can be used to introduce additional donor atoms, creating bidentate or polydentate ligands.
For example, attaching a phosphine, pyridine, or oxazoline (B21484) group to the piperidine nitrogen can generate P,N or N,N-type ligands. The steric bulk provided by the 4,4-disubstituted pattern can significantly influence the coordination environment around the metal center. This steric hindrance can affect the catalyst's activity, selectivity, and stability. In asymmetric catalysis, chiral substituents can be introduced on the piperidine ring or on the N-substituent to create a chiral environment around the metal, enabling enantioselective transformations. While specific applications of this compound in catalysis are not extensively documented, the general utility of substituted piperidines in forming catalytically active molybdenum complexes for reactions like olefin epoxidation highlights the potential of this structural class. nih.gov
Development of 4,4-Disubstituted Piperidine Derivatives for Advanced Analytical Methodologies
4,4-Disubstituted piperidines are core structures in various pharmacologically active compounds, including analgesics. nih.gov As such, derivatives of this compound can serve as key intermediates or reference standards in the development of advanced analytical methodologies.
In forensic and pharmaceutical analysis, the unambiguous identification and quantification of specific compounds are crucial. Synthetic derivatives of this compound could be used as:
Reference Standards: For the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Internal Standards: Isotopically labeled versions of the molecule could be synthesized and used as internal standards for quantitative analysis, improving the accuracy and precision of measurements.
Precursors for Immunoassays: The molecule could be functionalized to act as a hapten, which, when conjugated to a carrier protein, can be used to generate antibodies for use in highly specific immunoassays.
The development of robust synthetic routes to these types of compounds is essential for providing the pure materials needed for these analytical applications. researchgate.net
Investigation of Non-Linear Optical (NLO) Properties in Related Piperidine Systems
Materials with non-linear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data processing. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, can exhibit significant NLO responses. The 4-arylpiperidine framework can be incorporated into such designs.
In a hypothetical D-π-A system derived from this compound, the electron-donating p-tolyl group could be coupled through a π-conjugated system to an electron-accepting group. The piperidine ring itself can be part of the π-system or act as a structural scaffold. Theoretical and experimental studies on related aryl-substituted compounds have shown that structural modifications and solvent polarity can significantly modulate NLO properties. researchgate.netnih.gov
The key NLO parameters include the first hyperpolarizability (β) and third-order susceptibility (χ(3)). Computational studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of new molecular designs. Research on related systems indicates that tuning the electronic nature of the aryl substituents and the length of the π-bridge can optimize the NLO response. researchgate.net
Table 1: Representative NLO Properties of Related Aryl-Based Chromophores This table presents data for structurally related compounds to illustrate the range of NLO properties observed in this class of materials. The values are not for this compound itself.
| Compound Class | Method | First Hyperpolarizability (β) (esu) | Reference |
| Aryl-substituted Pyridine | DFT | 1.793 × 10⁻²⁹ | researchgate.net |
| Thiophene Imino Dyes | DFT (CAM-B3LYP) | ~1.3 × 10⁻²⁸ (Calculated) | researchgate.net |
| Ag/Al₂O₃ Nanocomposites | Z-scan | χ(3) ~10⁻⁶ | mdpi.com |
Design of Probes for Investigating Fundamental Chemical Processes
Chemical probes are molecules designed to study biological systems or chemical reactions. The this compound scaffold can be adapted for this purpose. The secondary amine provides a convenient attachment point for various functional units, such as:
Fluorophores: Attaching a fluorescent dye allows the molecule's localization and interactions to be tracked using fluorescence microscopy.
Photoaffinity Labels: Incorporation of a photoreactive group enables the probe to form a covalent bond with its binding partner upon UV irradiation, facilitating target identification.
Biotin (B1667282) Tags: A biotin tag allows for the capture and purification of the probe and its binding partners using streptavidin-coated beads.
By modifying the 4-arylpiperidine core, researchers can design probes with specific properties to investigate enzyme activity, receptor binding, or the mechanisms of chemical reactions. The steric and electronic profile of the 4,4-disubstituted core can be tuned to achieve desired selectivity and binding affinity for the target of interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
